molecular formula C14H18N2O4 B12331898 3-Cbz-amino-piperidine-3-carboxylicacid CAS No. 1131595-02-2

3-Cbz-amino-piperidine-3-carboxylicacid

Cat. No.: B12331898
CAS No.: 1131595-02-2
M. Wt: 278.30 g/mol
InChI Key: DILDQMXGTSTFHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cbz-amino-piperidine-3-carboxylicacid is a useful research compound. Its molecular formula is C14H18N2O4 and its molecular weight is 278.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cbz-amino-piperidine-3-carboxylicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cbz-amino-piperidine-3-carboxylicacid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(phenylmethoxycarbonylamino)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c17-12(18)14(7-4-8-15-10-14)16-13(19)20-9-11-5-2-1-3-6-11/h1-3,5-6,15H,4,7-10H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILDQMXGTSTFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101177376
Record name 3-[[(Phenylmethoxy)carbonyl]amino]-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101177376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131595-02-2
Record name 3-[[(Phenylmethoxy)carbonyl]amino]-3-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131595-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(Phenylmethoxy)carbonyl]amino]-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101177376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

A Researcher's Guide to the Crystal Structure Analysis of 3-Cbz-amino-piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

Abstract

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and biological activity. For drug development professionals, obtaining a high-resolution crystal structure is the gold standard for understanding structure-activity relationships, guiding lead optimization, and securing intellectual property. This guide provides a comprehensive, in-depth technical walkthrough of the process of determining the crystal structure of 3-Cbz-amino-piperidine-3-carboxylic acid, a substituted piperidine derivative of interest in medicinal chemistry. This document moves beyond a simple recitation of protocols to provide the underlying scientific rationale for each step, from initial synthesis and characterization to final data deposition. It is designed to empower researchers with the knowledge to not only execute these steps but also to troubleshoot and adapt them to novel compounds.

Introduction: The Significance of Structural Elucidation

Piperidine scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs due to their favorable pharmacokinetic properties and their ability to present substituents in well-defined three-dimensional orientations.[1] 3-Cbz-amino-piperidine-3-carboxylic acid, featuring a carbobenzyloxy (Cbz) protecting group, an amino group, and a carboxylic acid on a piperidine ring, represents a versatile chiral building block. Its crystal structure provides invaluable information on:

  • Molecular Conformation: The preferred chair or boat conformation of the piperidine ring and the spatial orientation of the substituents.

  • Stereochemistry: Unambiguous determination of the absolute configuration if a chiral synthesis or resolution is performed.

  • Intermolecular Interactions: A detailed map of hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate how the molecules pack in the solid state. This is crucial for understanding physical properties like solubility and melting point.

This guide will delineate the complete workflow for the crystal structure analysis of this target molecule, assuming it has been newly synthesized.

Prerequisite: Synthesis and Spectroscopic Verification

Before embarking on the often-arduous process of crystallization, it is imperative to confirm that the synthesized material is indeed the correct compound and is of high purity.

Synthesis Pathway

While multiple synthetic routes to substituted piperidines exist, a common approach involves the modification of a pre-existing piperidine ring or the cyclization of a linear precursor.[2] For instance, N-Cbz-3-piperidine carboxylic acid can serve as a starting material for the introduction of the amino group.[3]

Spectroscopic Characterization: The Identity and Purity Check

A battery of spectroscopic techniques should be employed to validate the molecular structure of the synthesized 3-Cbz-amino-piperidine-3-carboxylic acid.[4][5][6]

Table 1: Expected Spectroscopic Data for 3-Cbz-amino-piperidine-3-carboxylic acid

Technique Expected Features Purpose
¹H NMR Signals for aromatic protons of the Cbz group, piperidine ring protons, and exchangeable protons of the amino and carboxylic acid groups.Confirms the presence of all key functional groups and provides information on the local environment of protons.
¹³C NMR Resonances for carbonyl carbons (Cbz and carboxylic acid), aromatic carbons, and aliphatic carbons of the piperidine ring.Verifies the carbon skeleton of the molecule.
FTIR Characteristic stretches for N-H (amine), O-H (carboxylic acid), C=O (carbamate and carboxylic acid), and C-N bonds.Provides evidence for the presence of key functional groups.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of the compound.Confirms the molecular weight and elemental composition (with high-resolution MS).

Only when these data are consistent with the target structure and indicate a high degree of purity should one proceed to the crystallization stage.

The Art and Science of Crystallization

The generation of high-quality single crystals is often the most significant bottleneck in structure determination.[7][8] The process involves creating a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline fashion rather than as an amorphous powder.[9]

Foundational Principles

Crystallization occurs in two main stages: nucleation and growth.[9] The goal of any crystallization experiment is to control these processes to favor the formation of a small number of large, well-ordered crystals over a large number of small, imperfect crystals. This is achieved by slowly changing the solvent conditions to decrease the solubility of the compound.

Common Crystallization Techniques for Small Organic Molecules

A variety of techniques should be attempted in parallel to maximize the chances of success.[10][11]

  • Slow Evaporation: The simplest method, where the solvent is allowed to evaporate slowly from a solution of the compound, increasing its concentration until supersaturation is reached.[9] The choice of solvent is critical.

  • Vapor Diffusion: This is often the most successful method. A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[10][11]

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two solvents slowly mix.[11]

Experimental Protocol: Vapor Diffusion Crystallization Screen
  • Solvent Selection: Identify a solvent in which 3-Cbz-amino-piperidine-3-carboxylic acid is readily soluble and several anti-solvents in which it is poorly soluble.

  • Preparation: Prepare a concentrated solution of the compound (e.g., in methanol or ethanol).

  • Setup: Place a small volume (e.g., 0.5 mL) of the compound's solution in a small vial.

  • Assembly: Place this vial inside a larger jar containing a few milliliters of an anti-solvent (e.g., diethyl ether or hexane).

  • Sealing: Seal the jar tightly and leave it undisturbed in a vibration-free location.

  • Monitoring: Monitor the setup periodically over several days to weeks for the appearance of crystals.

The Core of the Analysis: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the three-dimensional structure of a molecule at atomic resolution.[12][13] It relies on the principle that X-rays are diffracted by the electrons in a crystal, and the resulting diffraction pattern contains information about the arrangement of atoms.[12]

The Workflow of an SCXRD Experiment

The process can be broken down into several key stages, as illustrated in the diagram below.

scxrd_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination crystal_selection Crystal Selection (under microscope) crystal_mounting Crystal Mounting (on goniometer head) crystal_selection->crystal_mounting unit_cell Unit Cell Determination crystal_mounting->unit_cell data_collection Full Data Collection (rotating crystal) unit_cell->data_collection data_reduction Data Reduction (Integration & Scaling) data_collection->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation (CIF Check) structure_refinement->validation deposition_flow create_cif Generate CIF from Refinement Software validate_cif Validate CIF (checkCIF) create_cif->validate_cif deposit_csd Deposit to CCDC validate_cif->deposit_csd get_number Receive CCDC Deposition Number deposit_csd->get_number publish Include Number in Publication get_number->publish

Sources

An In-Depth Technical Guide to Exploring the Receptor Binding Affinity of 3-Cbz-amino-piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the systematic exploration of the receptor binding affinity of the novel compound, 3-Cbz-amino-piperidine-3-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical underpinnings, strategic planning, and detailed experimental protocols necessary to identify potential receptor targets and quantify the binding characteristics of this molecule. By integrating established principles of receptor pharmacology with robust assay methodologies, this guide serves as a practical roadmap from initial target hypothesis to rigorous data analysis and interpretation. The narrative emphasizes the causality behind experimental choices, ensuring that each step is a self-validating component of a comprehensive research strategy.

Introduction: Deconstructing the Molecule and Formulating a Hypothesis

The compound 3-Cbz-amino-piperidine-3-carboxylic acid possesses a rigidified piperidine scaffold, a common motif in neuroactive compounds, substituted with a carboxylic acid and a bulky carboxybenzyl (Cbz) protected amine. The structural similarity of the piperidine-3-carboxylic acid core to neurotransmitters like GABA and glutamate suggests a high probability of interaction with receptors for these endogenous ligands. Specifically, the constrained conformation may confer selectivity for particular receptor subtypes.

Initial hypotheses should therefore center on major classes of neurotransmitter receptors in the central nervous system (CNS), including:

  • GABA-A Receptors: As the primary inhibitory neurotransmitter receptors in the CNS, these ligand-gated ion channels are frequent targets for molecules containing a GABA-like moiety.[1][2][3][4]

  • Ionotropic Glutamate Receptors (iGluRs): This family, which includes NMDA, AMPA, and kainate receptors, is fundamental to excitatory neurotransmission and synaptic plasticity.[5][6][7][8][9][10][11][12][13] The carboxylic acid group on the test molecule could mimic glutamate's binding interactions.

The Cbz protecting group introduces significant steric bulk and lipophilicity, which may influence binding affinity and selectivity, potentially favoring allosteric sites over orthosteric binding pockets.

Phase 1: Initial Target Screening via Radioligand Binding Assays

Radioligand binding assays are the gold standard for initial screening due to their high sensitivity and robustness.[14][15][16] The initial phase will involve competitive binding assays to assess the ability of 3-Cbz-amino-piperidine-3-carboxylic acid to displace known high-affinity radioligands from a panel of receptors.

Rationale for Target Selection

A commercially available receptor panel (e.g., from Revvity[17] or a similar provider) is a cost-effective and high-throughput starting point. The panel should prioritize, but not be limited to:

  • GABA-A receptor subtypes: To assess broad activity and potential subtype selectivity.

  • NMDA receptor subtypes: To investigate potential interactions with the glutamate binding site or allosteric modulatory sites.[5][11][12][13][18]

  • AMPA receptor subtypes: To explore another class of ionotropic glutamate receptors.[6][7][8][9][10]

  • A selection of G-protein coupled receptors (GPCRs): To rule out off-target effects and identify any unexpected binding.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis receptor_prep Receptor Membrane Preparation incubation Incubate Receptor Membranes, Radioligand, and Test Compound receptor_prep->incubation radioligand_prep Radioligand Dilution radioligand_prep->incubation compound_prep Test Compound Dilution Series (3-Cbz-amino-piperidine-3-carboxylic acid) compound_prep->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters to Remove Unbound Radioligand filtration->washing scintillation Scintillation Counting of Filters washing->scintillation data_analysis Data Analysis (IC50 determination) scintillation->data_analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

Objective: To determine the inhibitory concentration (IC50) of 3-Cbz-amino-piperidine-3-carboxylic acid at a specific receptor.

Materials:

  • Receptor-expressing cell membranes (e.g., from CHO or HEK293 cells).

  • Radioligand specific for the receptor of interest (e.g., [3H]-Muscimol for GABA-A, [3H]-CGP 54626 for GABA-B, [3H]-MK-801 for NMDA channel).

  • Test compound: 3-Cbz-amino-piperidine-3-carboxylic acid.

  • Assay buffer (specific to the receptor).

  • Wash buffer (ice-cold).

  • Glass fiber filters (pre-treated with a blocking agent like polyethyleneimine to reduce non-specific binding).

  • Scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Preparation:

    • Thaw the receptor membrane preparation on ice.

    • Prepare a dilution series of the test compound in assay buffer. A typical starting range would be from 100 µM down to 1 pM in half-log dilutions.

    • Dilute the radioligand in assay buffer to a final concentration at or below its Kd value.[19]

  • Assay Plate Setup:

    • Add assay buffer to all wells.

    • Add the test compound dilutions to the appropriate wells.

    • Include wells for "total binding" (no test compound) and "non-specific binding" (a high concentration of a known unlabeled ligand for the receptor).

  • Incubation:

    • Add the diluted radioligand to all wells.

    • Add the receptor membrane preparation to all wells to initiate the binding reaction.

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium. This time should be determined in preliminary kinetic experiments.[16]

  • Termination and Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[20][21]

Data Presentation and Interpretation

The results from the initial screen should be summarized in a table.

Receptor TargetRadioligand UsedTest Compound IC50 (µM)
GABA-A (α1β2γ2)[3H]-Flunitrazepam> 100
NMDA (GluN1/2A)[3H]-CGP 396535.2
AMPA[3H]-AMPA> 100
mGluR5[3H]-MPEP> 100
.........

An IC50 value below 10 µM is generally considered a "hit" and warrants further investigation. Based on the hypothetical data above, the NMDA receptor would be prioritized for further characterization.

Phase 2: In-depth Characterization of "Hit" Receptors

Once a primary target is identified (e.g., the NMDA receptor), a more detailed investigation is required to determine the affinity (Ki) and mechanism of binding.

Saturation Binding Assays

While not directly using the test compound, a saturation binding assay with the radioligand is crucial to accurately determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand in your specific tissue preparation.[16][21] These values are essential for the accurate calculation of the Ki of your test compound.

Determination of Inhibitory Constant (Ki)

The IC50 value is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic affinity of the test compound (Ki), the Cheng-Prusoff equation is used:

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the radioligand used.

  • Kd is the dissociation constant of the radioligand for the receptor.

Schild Regression Analysis: Unveiling the Mechanism of Antagonism

If the compound demonstrates antagonistic properties, a Schild regression analysis is a powerful tool to determine if the antagonism is competitive.[22][23][24] This involves performing several concentration-response curves for a known agonist in the presence of increasing, fixed concentrations of your antagonist (the test compound).

G cluster_exp Experimental Setup cluster_calc Calculation cluster_plot Schild Plot cluster_interp Interpretation agonist_curves Generate Agonist Dose-Response Curves at Multiple Fixed Antagonist Concentrations ec50 Determine EC50 for each Agonist Curve agonist_curves->ec50 dose_ratio Calculate Dose Ratio (DR) for each Antagonist Concentration ec50->dose_ratio plot Plot log(DR-1) vs. log[Antagonist] dose_ratio->plot regression Perform Linear Regression plot->regression slope Slope ≈ 1 suggests Competitive Antagonism regression->slope intercept X-intercept provides log(KB) (Antagonist Dissociation Constant) regression->intercept

Caption: Logical workflow for Schild regression analysis.

A slope of approximately 1 in the Schild plot is strong evidence for competitive antagonism.[24] The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that necessitates a doubling of the agonist concentration to elicit the same response. For a competitive antagonist, pA2 is equal to pKb (the negative log of the dissociation constant of the antagonist).

Alternative and Complementary Methodologies

While radioligand binding assays are a cornerstone, other techniques can provide complementary data, especially for confirming hits and exploring kinetics without the need for radioactive materials.[25][26][27]

Fluorescence-Based Assays

Fluorescence polarization (FP) and Förster resonance energy transfer (FRET) are two common non-radioactive methods.[26] These assays rely on a fluorescently labeled ligand. When the test compound displaces the fluorescent ligand, a change in the fluorescent signal is detected. These methods are particularly amenable to high-throughput screening.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that can provide real-time kinetic data, including association (kon) and dissociation (koff) rates.[26] The receptor is immobilized on a sensor chip, and the binding of the test compound is detected as a change in the refractive index at the sensor surface. This can provide a deeper understanding of the binding event beyond simple affinity.

Conclusion and Future Directions

This guide provides a systematic approach to characterizing the receptor binding affinity of 3-Cbz-amino-piperidine-3-carboxylic acid. The initial broad screening using radioligand binding assays is a crucial first step to identify primary targets. Subsequent in-depth characterization of "hit" receptors using techniques like Schild analysis will elucidate the mechanism of action.

A successful outcome of this exploration would be the identification of a specific receptor target with a quantifiable binding affinity (Ki). This foundational data is critical for any further drug development efforts, including structure-activity relationship (SAR) studies, in vitro functional assays, and eventual in vivo efficacy models. The logical and rigorous application of the principles and protocols outlined herein will ensure the generation of high-quality, trustworthy data, forming a solid basis for future research.

References

  • Structure, function, and allosteric modulation of NMDA receptors. Journal of General Physiology.
  • GABAA receptors: structure, function, pharmacology, and related disorders - PMC. Journal of Genetic Engineering and Biotechnology.
  • AMPA receptors in the evolving synapse: structure, function, and disease implications. Frontiers in Cellular Neuroscience.
  • AMPA receptor structure and auxiliary subunits - PMC - NIH. Journal of Molecular Biology.
  • AMPA receptor - Wikipedia. Wikipedia. Available at: [Link]

  • GABAA receptor - Wikipedia. Wikipedia. Available at: [Link]

  • Radioligand binding methods: practical guide and tips - PubMed. American Journal of Physiology-Cell Physiology. Available at: [Link]

  • Structures of the human GABAA receptor reveal how it functions and could help improve key drugs. Medical Research Council. Available at: [Link]

  • Structure and function of AMPA receptors : The Journal of Physiology - Ovid. The Journal of Physiology. Available at: [Link]

  • AMPA receptor structure and auxiliary subunits - PubMed - NIH. Journal of Molecular Biology. Available at: [Link]

  • GABAA receptors: structure, function, pharmacology, and related disorders - PubMed. Journal of Genetic Engineering and Biotechnology. Available at: [Link]

  • Structure, Function, and Pharmacology of NMDA Receptor Channels - biomed.cas.cz. Physiological Research. Available at: [Link]

  • Structural insights into NMDA receptor pharmacology - PMC. Trends in Pharmacological Sciences. Available at: [Link]

  • Schild equation - Wikipedia. Wikipedia. Available at: [Link]

  • (PDF) GABAA receptors: structure, function, pharmacology, and related disorders. ResearchGate. Available at: [Link]

  • Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services. Oncodesign Services. Available at: [Link]

  • Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. Pharma's Almanac. Available at: [Link]

  • A powerful tool for drug discovery - European Pharmaceutical Review. European Pharmaceutical Review. Available at: [Link]

  • Dissecting diverse functions of NMDA receptors by structural biology - PMC - NIH. Trends in Biochemical Sciences. Available at: [Link]

  • Ligand binding assay - Wikipedia. Wikipedia. Available at: [Link]

  • NMDA receptor - Wikipedia. Wikipedia. Available at: [Link]

  • Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ? - Biocompare. Biocompare. Available at: [Link]

  • Assay development and data analysis of receptor-ligand binding based on scintillation proximity assay - PubMed. Metabolic Engineering. Available at: [Link]

  • An approach to computer analysis of the ligand binding assay data on example of radioligand assay data | Journal of Bioinformatics and Computational Biology - World Scientific Publishing. World Scientific. Available at: [Link]

  • Radioligand binding methods: practical guide and tips. American Journal of Physiology. Cell Physiology. Available at: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. Assay Guidance Manual. Available at: [Link]

  • (PDF) Simulating the influence of plasma protein on measured receptor affinity in biochemical assays reveals the utility of Schild analysis for estimating compound affinity for plasma proteins - ResearchGate. ResearchGate. Available at: [Link]

  • Radioligand Binding Assay | Gifford Bioscience. Gifford Bioscience. Available at: [Link]

  • The Schild regression in the process of receptor classification. Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • Quantification of small molecule-receptor affinities and kinetics by acoustic profiling. Assay and Drug Development Technologies. Available at: [Link]

  • Radioligand Binding Assays and Their Analysis | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad. Available at: [Link]

  • Estimation of competitive antagonist affinity by the Schild method and from functional inhibition curves using a novel form of the Gaddum equation - PubMed. Toxicology. Available at: [Link]

  • Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells | Journal of the American Chemical Society. Journal of the American Chemical Society. Available at: [Link]

  • Radioligand Binding Assays and Their Analysis | Springer Nature Experiments. Springer Nature. Available at: [Link]

  • Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis - PubMed. Bioconjugate Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC. Molecules. Available at: [Link]

  • 3-Boc-Amino-1-Cbz-piperidine-3-carboxylic acid — Chemical Substance Information. PubChem. Available at: [Link]

  • (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - ResearchGate. ResearchGate. Available at: [Link]

  • Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors - PubMed. Journal of Medicinal Chemistry. Available at: [Link]

  • CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents. Google Patents.
  • Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin | Organic Process Research & Development - ACS Publications. Organic Process Research & Development. Available at: [Link]

  • Pharmacology of the inhibitory glycine receptor: agonist and antagonist actions of amino acids and piperidine carboxylic acid compounds - PubMed. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC. Journal of Medicinal Chemistry. Available at: [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 3-Cbz-amino-piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the safety data and handling guidelines for 3-Cbz-amino-piperidine-3-carboxylic acid, a compound of interest in pharmaceutical research and development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes information from structurally analogous compounds to provide a robust framework for its safe handling and use in a laboratory setting. The recommendations herein are based on established principles of chemical safety and data from similar piperidine derivatives.

Chemical Identity and Hazard Classification

Based on analogous compounds, 3-Cbz-amino-piperidine-3-carboxylic acid should be treated as a substance with the following potential hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][2][4][5]

  • Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.[1][3]

It is imperative to handle this compound with the appropriate precautions to minimize exposure and ensure a safe working environment.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential for handling 3-Cbz-amino-piperidine-3-carboxylic acid.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[1][6] A chemical fume hood is highly recommended for procedures that may generate dust or aerosols.

  • Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 3-Cbz-amino-piperidine-3-carboxylic acid:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1][6]To protect against splashes and airborne particles that could cause serious eye damage.
Skin Protection - Impervious clothing, such as a lab coat. - Chemically resistant gloves (e.g., nitrile rubber), inspected prior to use.[6]To prevent skin contact, which may lead to irritation.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[1] For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask may be sufficient.[5]To prevent inhalation of dust or aerosols that can cause respiratory tract irritation.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to maintain the integrity of the compound and the safety of laboratory personnel.

Handling
  • Avoid contact with skin and eyes.[5][6]

  • Prevent the formation of dust and aerosols.[1][5][6]

  • Use non-sparking tools to prevent ignition sources.[6]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

Storage
  • Store in a tightly closed container.[1][6]

  • Keep in a dry, cool, and well-ventilated place.[1][6]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[1][5]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4][6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][3][4][6]
Eye Contact Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3][4][6]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6]
Spill and Leak Response
  • Personal Precautions: Evacuate personnel to a safe area. Use personal protective equipment as outlined in Section 2.2. Avoid dust formation and breathing vapors, mist, or gas.[5][6]

  • Containment and Cleanup: For small spills, sweep up the material and place it in a suitable, closed container for disposal. For large spills, prevent the product from entering drains. Collect the material and arrange for disposal in accordance with local, state, and federal regulations.[5][6]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[1][5][6]

  • Specific Hazards: Thermal decomposition may produce toxic fumes of nitrogen oxides and carbon oxides.[1][5]

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][5][6]

Stability and Reactivity

Understanding the chemical stability and reactivity of 3-Cbz-amino-piperidine-3-carboxylic acid is essential for safe storage and handling.

  • Chemical Stability: The compound is expected to be stable under normal storage conditions.[1][5]

  • Conditions to Avoid: Avoid contact with incompatible materials.[1]

  • Incompatible Materials: Strong acids, strong alkaline solutions, and oxidizing agents.[1][5]

  • Hazardous Decomposition Products: Upon thermal decomposition, it may emit toxic fumes including nitrogen oxides, carbon monoxide, and carbon dioxide.[1][5]

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations.

  • Waste Disposal Method: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1] It is recommended to use a licensed professional waste disposal service.

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[5]

  • Environmental Precautions: Do not allow the material to be released into the environment or enter drains.[1][4][5]

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedures for the safe handling of 3-Cbz-amino-piperidine-3-carboxylic acid.

Safe Handling Workflow for 3-Cbz-amino-piperidine-3-carboxylic acid cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response prep_start Start: Obtain Compound assess_hazards Assess Hazards (Consult SDS/Guide) prep_start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe spill Spill Occurs assess_hazards->spill use_hood Use in Chemical Fume Hood don_ppe->use_hood avoid_dust Avoid Dust/Aerosol Formation use_hood->avoid_dust use_tools Use Non-Sparking Tools avoid_dust->use_tools store_properly Store in Tightly Closed Container use_tools->store_properly decontaminate Decontaminate Work Area store_properly->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste remove_ppe Remove and Dispose/Clean PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands evacuate Evacuate Area spill->evacuate Yes first_aid Provide First Aid spill->first_aid Exposure contain_spill Contain Spill evacuate->contain_spill cleanup Follow Spill Cleanup Protocol contain_spill->cleanup cleanup->dispose_waste seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Workflow for handling 3-Cbz-amino-piperidine-3-carboxylic acid.

References

  • 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet Jubilant Ingrevia Limited. (URL: [Link])

  • 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet. (URL: [Link])

  • 3-Boc-Amino-1-Cbz-piperidine-3-carboxylic acid — Chemical Substance Information. (URL: [Link])

Sources

Methodological & Application

Application Note & Protocol: Solid-Phase Synthesis of Peptides Incorporating 3-Cbz-amino-piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural, conformationally constrained amino acids into peptide scaffolds is a powerful strategy in modern drug discovery. These modifications can impart enhanced proteolytic stability, improved receptor affinity and selectivity, and favorable pharmacokinetic profiles. This document provides a detailed protocol and scientific rationale for the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered, cyclic amino acid, 3-Cbz-amino-piperidine-3-carboxylic acid. We will address the unique challenges associated with the coupling of this building block and provide optimized conditions to ensure successful synthesis.

Introduction

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, has revolutionized the way peptides are synthesized, enabling the rapid and efficient assembly of peptide chains on an insoluble resin support.[1][2] The most common strategy employed today is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile groups for side-chain protection.[3] This method offers the advantage of milder deprotection conditions compared to the Boc/Bzl strategy, preserving the integrity of sensitive amino acids and complex peptide sequences.[4][5]

The introduction of non-canonical amino acids, such as 3-Cbz-amino-piperidine-3-carboxylic acid, presents unique challenges to standard SPPS protocols. The piperidine ring introduces significant steric hindrance around the carboxylic acid and the secondary amine, which can impede coupling efficiency.[6] Furthermore, the benzyloxycarbonyl (Cbz) protecting group on the 3-amino group must be orthogonal to the Fmoc group used for the peptide backbone elongation. The Cbz group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and is typically removed by catalytic hydrogenolysis or strong acids, making it a suitable protecting group for this application.[7][8]

This application note will provide a comprehensive, step-by-step protocol for the successful incorporation of 3-Cbz-amino-piperidine-3-carboxylic acid into a peptide sequence using manual or automated SPPS. We will delve into the critical aspects of resin selection, activation methods for hindered amino acids, and optimized coupling and deprotection steps.

Materials and Reagents

Reagent Grade Supplier Notes
Fmoc-Rink Amide MBHA ResinSynthesis Gradee.g., Sigma-Aldrich, NovabiochemFor peptides with a C-terminal amide.
Wang ResinSynthesis Gradee.g., Sigma-Aldrich, NovabiochemFor peptides with a C-terminal carboxylic acid.
Fmoc-protected amino acidsSynthesis Gradee.g., Sigma-Aldrich, NovabiochemStandard proteinogenic and other non-natural amino acids.
3-Cbz-amino-piperidine-3-carboxylic acidSynthesis GradeCustom synthesis or specialized supplierThe key non-natural amino acid.
N,N-Dimethylformamide (DMF)Peptide Synthesis Gradee.g., Sigma-Aldrich, Fisher ScientificSolvent for washing and reactions.
Dichloromethane (DCM)ACS Gradee.g., Sigma-Aldrich, Fisher ScientificSolvent for resin swelling and washing.
PiperidineReagent Gradee.g., Sigma-Aldrich, Acros OrganicsFor Fmoc deprotection.
N,N'-Diisopropylcarbodiimide (DIC)Synthesis Gradee.g., Sigma-Aldrich, Acros OrganicsCoupling reagent.
1-Hydroxybenzotriazole (HOBt)Synthesis Gradee.g., Sigma-Aldrich, NovabiochemCoupling additive to reduce racemization.
HATUSynthesis Gradee.g., Sigma-Aldrich, NovabiochemHighly efficient coupling reagent for hindered amino acids.
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis Gradee.g., Sigma-Aldrich, Acros OrganicsBase for coupling reactions.
Trifluoroacetic acid (TFA)Reagent Gradee.g., Sigma-Aldrich, Acros OrganicsFor cleavage from the resin.
Triisopropylsilane (TIS)Reagent Gradee.g., Sigma-Aldrich, Acros OrganicsScavenger for cleavage.
Dithiothreitol (DTT)Reagent Gradee.g., Sigma-Aldrich, Acros OrganicsScavenger for cleavage (if Trp is present).
Acetic AnhydrideACS Gradee.g., Sigma-Aldrich, Acros OrganicsFor capping unreacted amines.
PyridineACS Gradee.g., Sigma-Aldrich, Acros OrganicsBase for capping.

Experimental Protocol

This protocol outlines the manual synthesis of a peptide incorporating 3-Cbz-amino-piperidine-3-carboxylic acid. The steps can be adapted for automated synthesizers.

Part 1: Resin Preparation and First Amino Acid Coupling
  • Resin Swelling: Place the desired amount of resin (e.g., Rink Amide for a C-terminal amide) in a reaction vessel.[4] Add DCM and allow the resin to swell for at least 30 minutes. Drain the DCM. Then, add DMF and allow it to swell for another 30 minutes. Drain the DMF.

  • Fmoc Deprotection (for pre-loaded resins): Add a 20% solution of piperidine in DMF to the resin.[9] Agitate for 5 minutes. Drain the solution. Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes. Drain and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • First Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and an activating agent in DMF. For standard amino acids, a DIC/HOBt coupling is often sufficient.

    • Pre-activate the amino acid by dissolving it with HOBt (1 equivalent to the amino acid) in DMF. Add DIC (1 equivalent to the amino acid) and allow the mixture to react for 5-10 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A yellow-to-faint blue color indicates a complete or near-complete reaction. A dark blue color signifies incomplete coupling, requiring a second coupling step.

Part 2: Peptide Elongation Cycle

The following steps are repeated for each subsequent amino acid in the peptide sequence.

SPPS_Cycle Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Activated AA + DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Cycle_End Repeat for next AA or proceed to final deprotection Wash2->Cycle_End Cycle_End->Deprotection Next AA

Caption: Standard Fmoc-SPPS Elongation Cycle.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the peptide-resin. Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling of Standard Amino Acids:

    • In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 eq.), HOBt (3-5 eq.), and DIC (3-5 eq.) in DMF.

    • Allow the mixture to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 1-2 hours.

    • Perform a ninhydrin test to confirm completion. If the test is positive (blue), a second coupling is necessary.

Part 3: Incorporation of 3-Cbz-amino-piperidine-3-carboxylic acid

The coupling of sterically hindered amino acids requires more potent activating reagents and potentially longer reaction times.[10][11]

Hindered_AA_Coupling Start Deprotected Peptide-Resin Activation Pre-activation of 3-Cbz-amino-piperidine-3-carboxylic acid with HATU/DIPEA in DMF Start->Activation Coupling Addition to resin and extended coupling time (4-24h) Activation->Coupling Monitoring Ninhydrin Test Coupling->Monitoring Decision Coupling Complete? Monitoring->Decision Capping Capping of unreacted amines (Acetic Anhydride/Pyridine) Decision->Capping No (blue) Next_Cycle Proceed to next cycle Decision->Next_Cycle Yes (yellow) Capping->Next_Cycle

Caption: Workflow for coupling hindered amino acids.

  • Activation and Coupling:

    • Dissolve 3-Cbz-amino-piperidine-3-carboxylic acid (3-5 eq.) and HATU (3-5 eq.) in DMF.

    • Add DIPEA (6-10 eq.) to the solution and immediately add the mixture to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for an extended period, typically 4 to 24 hours. The progress can be monitored periodically with the ninhydrin test.

  • Double Coupling and Capping (if necessary):

    • If the ninhydrin test remains positive after the initial extended coupling, a second coupling should be performed with a fresh solution of activated 3-Cbz-amino-piperidine-3-carboxylic acid.

    • If the coupling remains incomplete, it is advisable to cap any unreacted free amines to prevent the formation of deletion sequences. This can be achieved by treating the resin with a solution of acetic anhydride and pyridine in DMF (typically a 1:1:8 ratio) for 30 minutes.

Part 4: Final Deprotection and Cleavage
  • Final Fmoc Deprotection: After the last amino acid has been coupled, remove the N-terminal Fmoc group using the standard 20% piperidine/DMF procedure.

  • Resin Washing and Drying: Wash the fully assembled peptide-resin thoroughly with DMF, followed by DCM. Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage from Resin:

    • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water. If the peptide contains tryptophan, add 1-2% DTT to the cocktail.

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Allow the cleavage reaction to proceed for 2-4 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

The Cbz group on the 3-amino-piperidine-3-carboxylic acid residue will remain intact during TFA cleavage.[7] If removal of the Cbz group is desired, it can be achieved by catalytic hydrogenolysis (e.g., H₂, Pd/C) in a suitable solvent after the peptide has been cleaved from the resin and purified.[7]

Troubleshooting

Problem Possible Cause Solution
Incomplete coupling of 3-Cbz-amino-piperidine-3-carboxylic acid (positive ninhydrin test) Steric hindrance of the amino acid.Use a more powerful coupling reagent like HATU or COMU.[10] Increase the coupling time (up to 24 hours). Perform a double coupling. Increase the concentration of the amino acid and coupling reagents.[12]
Low yield of the final peptide Incomplete coupling at one or more steps, leading to truncated sequences.Optimize coupling conditions for each amino acid, especially hindered ones. Consider capping unreacted amines after difficult couplings.
Presence of deletion sequences in the final product (mass spectrometry analysis) Incomplete coupling or premature Fmoc deprotection.Ensure complete coupling at each step using the ninhydrin test. Ensure the piperidine solution is fresh and the deprotection times are adequate.
Side reactions during cleavage Reactive carbocations generated during cleavage reacting with sensitive residues (e.g., Trp, Met, Cys).Use appropriate scavengers in the cleavage cocktail (e.g., TIS, DTT, water).

Conclusion

The solid-phase synthesis of peptides containing sterically demanding building blocks like 3-Cbz-amino-piperidine-3-carboxylic acid is achievable with careful optimization of the protocol. The key to success lies in the use of potent coupling reagents, such as HATU, extended reaction times, and diligent monitoring of reaction completion. The protocol outlined in this application note provides a robust framework for researchers to incorporate this and other challenging non-natural amino acids into their peptide designs, thereby expanding the chemical space for drug discovery and development.

References

  • Vertex AI Search. (2026). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Benchchem. (2025). Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) with Cbz Protection.
  • Bio-protocol. (2025). Peptide Synthesis.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
  • Nowick, J. S. (2017).
  • AAPPTec. (2007). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Li, J. J., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters, 18(12), 3545-3550.
  • Kent, S. B. H. (2009). Introduction to Peptide Synthesis. In Current Protocols in Protein Science.
  • AAPPTec. Coupling Reagents.
  • Creative Peptides. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • ResearchGate. (n.d.).
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • 2BScientific. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • M-Science. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • CSBio. (n.d.). Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide).
  • Redalyc. (2016). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665–5674.
  • Royal Society of Chemistry. (2024). Developing deprotectase biocatalysts for synthesis. Faraday Discussions.
  • Biomatik. (2022, November 28).
  • Coin, I., et al. (2013). Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205. International Journal of Peptide Research and Therapeutics, 19(4), 295-301.
  • Goodman, M., et al. (2003). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry, 68(18), 7007–7014.
  • Ashenhurst, J. (2019, February 15). Synthesis of Peptides. Master Organic Chemistry.
  • Wessolowski, A., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 118.
  • Sigma-Aldrich. Peptide Resin Loading Protocols.

Sources

Application Note & Protocol: Strategic Incorporation of 3-Cbz-amino-piperidine-3-carboxylic Acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The rational design of peptidomimetics frequently involves the incorporation of non-natural, conformationally constrained amino acids to enhance therapeutic properties such as metabolic stability, receptor affinity, and selectivity. 3-Cbz-amino-piperidine-3-carboxylic acid, a unique α,α-disubstituted cyclic amino acid, offers a compelling scaffold for these purposes. Its rigid piperidine ring and the geminal substitution at the Cα-position enforce a distinct local geometry on the peptide backbone, while the benzyloxycarbonyl (Cbz) protecting group provides a versatile handle for synthetic elaboration. This application note serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic incorporation of this building block. We will explore the fundamental principles, present detailed protocols for both solid-phase and solution-phase synthesis, and address the critical considerations for overcoming the inherent challenges of coupling sterically hindered amino acids.

Introduction: The Strategic Advantage of Constrained Piperidine Scaffolds

The therapeutic potential of native peptides is often limited by their rapid degradation by proteases and their inherent conformational flexibility, which can lead to non-specific binding and reduced potency. Peptidomimetics aim to overcome these hurdles by introducing structural modifications that improve pharmacokinetic and pharmacodynamic profiles. The incorporation of α,α-disubstituted amino acids is a well-established strategy to induce specific secondary structures, such as β-turns or helical motifs, and to enhance resistance to enzymatic cleavage.[1]

3-Cbz-amino-piperidine-3-carboxylic acid is a particularly noteworthy building block that combines several advantageous features:

  • Enhanced Proteolytic Stability: The α,α-disubstitution at the 3-position creates significant steric hindrance, shielding the adjacent peptide bonds from the action of exopeptidases and endopeptidases.

  • Conformational Rigidity: The piperidine ring drastically reduces the accessible range of backbone dihedral angles (phi and psi), pre-organizing the peptide into a more defined conformation. This can lead to a lower entropic penalty upon binding to a biological target, potentially increasing affinity and selectivity.

  • Scaffold for Diversification: The piperidine nitrogen can be functionalized to introduce additional diversity elements, and the exocyclic Cbz-protected amine offers a handle for further modifications or can be deprotected to reveal a primary amine for branching or conjugation.

The choice to incorporate this specific building block is therefore a deliberate one, aimed at systematically modulating the three-dimensional structure and metabolic stability of a peptide lead.

Synthetic Strategies: Navigating the Challenges of Steric Hindrance

The primary challenge in incorporating 3-Cbz-amino-piperidine-3-carboxylic acid lies in the steric congestion around the carboxylic acid and the α-amino group. This makes peptide bond formation significantly more difficult than with standard proteinogenic amino acids. The selection of an appropriate synthetic strategy—solid-phase or solution-phase—and the optimization of coupling conditions are paramount for success.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the preferred method for the synthesis of most peptides due to its efficiency and the ease of purification. However, the incorporation of sterically hindered residues like our target molecule requires more forceful coupling conditions and potentially longer reaction times.

Workflow for SPPS Incorporation:

Figure 1: General workflow for SPPS incorporation of the constrained amino acid.

Protocol 1: SPPS Incorporation of Fmoc-3-Cbz-amino-piperidine-3-carboxylic acid

Note: This protocol assumes the availability of the Fmoc-protected version of the target amino acid. If not commercially available, its synthesis would be a prerequisite.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide for peptide amides, Wang resin for peptide acids)

  • Fmoc-3-Cbz-amino-piperidine-3-carboxylic acid

  • High-potency coupling reagents: HATU, HCTU, or COMU

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvents: High-purity N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of the Constrained Amino Acid:

    • In a separate vial, dissolve Fmoc-3-Cbz-amino-piperidine-3-carboxylic acid (3-5 equiv.), a coupling reagent (e.g., HATU, 3-5 equiv.), and a base (e.g., DIPEA, 6-10 equiv.) in DMF.

    • Pre-activate the mixture for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling to proceed for an extended period (4-24 hours). The reaction should be monitored for completion using a qualitative test (e.g., Kaiser test). Due to the sterically hindered nature of the amino acid, the Kaiser test may be sluggish; a negative or near-negative result is desired.

  • Washing: Wash the resin as described in step 3.

  • Capping (Highly Recommended): To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA in DMF) for 30 minutes.

  • Chain Elongation: Continue with the synthesis of the remaining peptide sequence using standard SPPS protocols.

  • Final Cleavage and Deprotection: After completion of the synthesis, treat the resin with a cleavage cocktail to cleave the peptide from the support and remove the side-chain protecting groups. The Cbz group is stable to standard TFA cleavage conditions.

  • Purification: Purify the crude peptide by preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the final peptidomimetic by LC-MS and NMR.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentKey FeaturesTypical Equivalents
HATU Highly effective for hindered couplings, forms a reactive OAt-ester.3-5
HCTU Similar to HATU but often more cost-effective.3-5
COMU High reactivity and low racemization potential, excellent for challenging couplings.3-5
PyBOP A phosphonium-based reagent, good for hindered couplings, but can be less reactive than aminium-based reagents.3-5
Solution-Phase Synthesis

Solution-phase synthesis provides flexibility for scale-up and for the synthesis of complex fragments. The purification of intermediates after each step is a key difference from SPPS.

Workflow for Solution-Phase Incorporation:

Solution_Phase_Workflow Start Protected Dipeptide (e.g., Boc-AA-OMe) N_Deprotection N-terminal Deprotection (e.g., TFA for Boc) Start->N_Deprotection Coupling Coupling with 3-Cbz-amino- piperidine-3-carboxylic acid (e.g., EDC/HOBt or T3P) N_Deprotection->Coupling Workup_1 Aqueous Workup & Purification (Chromatography) Coupling->Workup_1 C_Deprotection C-terminal Deprotection (e.g., LiOH for OMe) Workup_1->C_Deprotection Workup_2 Aqueous Workup & Purification C_Deprotection->Workup_2 Elongation Further Chain Elongation Workup_2->Elongation

Figure 2: Representative workflow for the solution-phase synthesis of a tripeptide containing the target amino acid.

Protocol 2: Solution-Phase Coupling

Materials:

  • N-terminally deprotected peptide ester (e.g., H-Gly-OMe)

  • 3-Cbz-amino-piperidine-3-carboxylic acid

  • Coupling reagents: EDC/HOBt or Propylphosphonic Anhydride (T3P®)

  • Base: Triethylamine (TEA) or DIPEA

  • Solvents: DCM, DMF, Ethyl Acetate (EtOAc)

  • Aqueous solutions for workup (e.g., 1N HCl, sat. NaHCO₃, brine)

  • Drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: Dissolve 3-Cbz-amino-piperidine-3-carboxylic acid (1.0 equiv.) and HOBt (1.2 equiv.) in DMF.

  • Activation: Cool the solution to 0°C and add EDC (1.2 equiv.). Stir for 30 minutes.

  • Coupling: Add a solution of the N-terminally deprotected peptide ester (1.0 equiv.) and DIPEA (2.5 equiv.) in DMF to the activated mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

  • Characterization: Characterize the purified product by NMR and high-resolution mass spectrometry.

Orthogonal Deprotection of the Cbz Group

A key feature of the Cbz group is its stability to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal, making it an excellent orthogonal protecting group.[2][3] Its removal is typically achieved by catalytic hydrogenolysis.

Protocol 3: Cbz Group Deprotection

Materials:

  • Cbz-protected peptidomimetic

  • Palladium on carbon (10% Pd/C)

  • Solvent: Methanol (MeOH), Ethanol (EtOH), or Tetrahydrofuran (THF)

  • Hydrogen source (H₂ balloon or hydrogenation apparatus)

Procedure:

  • Dissolution: Dissolve the Cbz-protected compound in a suitable solvent.

  • Catalyst Addition: Add 10% Pd/C (typically 10-20% by weight of the substrate).

  • Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Mechanistic Insights and Troubleshooting

Causality in Experimental Choices:

  • High-Potency Coupling Reagents: The steric hindrance of the α,α-disubstituted amino acid necessitates the use of highly reactive coupling reagents like HATU or COMU. These form activated esters that are more susceptible to nucleophilic attack by the sterically hindered amine of the growing peptide chain.

  • Extended Reaction Times and Equivalents: To drive the sluggish coupling reaction to completion, it is often necessary to use a higher excess of the protected amino acid and coupling reagents, along with significantly longer reaction times compared to standard amino acid couplings.

  • Non-nucleophilic Bases: The use of sterically hindered, non-nucleophilic bases such as DIPEA or collidine is crucial to minimize the risk of racemization at the activated carboxylic acid.

Troubleshooting Common Issues:

IssuePotential CauseSuggested Solution
Incomplete Coupling Steric hindrance, insufficient activation, poor resin swelling.Use a more potent coupling reagent (e.g., COMU), increase equivalents and reaction time, perform a double coupling, ensure adequate resin swelling.
Racemization Over-activation, use of a nucleophilic base.Minimize pre-activation time, use a non-nucleophilic base.
Side Reactions during Cbz Deprotection Catalyst poisoning, incomplete reaction.Ensure the use of a high-quality catalyst, use a solvent that fully dissolves the substrate, ensure adequate hydrogen pressure and stirring.

Conclusion

The incorporation of 3-Cbz-amino-piperidine-3-carboxylic acid into peptidomimetics is a challenging yet rewarding strategy for the development of novel therapeutics. The steric hindrance posed by this α,α-disubstituted amino acid requires careful optimization of coupling conditions, including the use of high-potency activating agents and extended reaction times. The Cbz group provides a stable and orthogonal protecting group that can be selectively removed by catalytic hydrogenolysis. By understanding the underlying principles and employing the robust protocols outlined in this guide, researchers can successfully leverage the unique conformational and stability-enhancing properties of this valuable building block in their drug discovery programs.

References

  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665-5674. [Link]

  • Gale, P. A., et al. (2005). Solid-phase Synthesis of "Mixed" Peptidomimetics Using Fmoc-protected aza-beta3-amino Acids and Alpha-Amino Acids. Organic Letters, 7(26), 5733-5736. [Link]

  • CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine. (2015).
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-5801. [Link]

  • Ding, K., et al. (2013). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 56(14), 5979-5983. [Link]

  • Bull, J. A., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regioisomers. Chemical Science, 13(41), 12267-12275. [Link]

  • Holzgrabe, U., et al. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Organic Process Research & Development, 26(9), 2634-2646. [Link]

  • Lalaouni, A., & Gellman, S. H. (2018). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Israel Journal of Chemistry, 58(9-10), 1044-1053. [Link]

Sources

3-Cbz-amino-piperidine-3-carboxylicacid application in small molecule drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to 3-Cbz-amino-piperidine-3-carboxylic Acid in Modern Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the use of conformationally constrained scaffolds is a cornerstone of rational drug design.[1][2] These rigid molecular frameworks pre-organize a molecule into a bioactive conformation, often leading to enhanced potency, selectivity, and improved pharmacokinetic properties. The piperidine motif, in particular, is a privileged scaffold, frequently found in a vast array of natural products and FDA-approved pharmaceuticals.[3][4][5] This guide focuses on a specialized building block, 3-Cbz-amino-piperidine-3-carboxylic acid , an α,α-disubstituted amino acid analogue that combines the structural rigidity of the piperidine ring with the synthetic versatility of protected amino and carboxylic acid functionalities. We will explore its strategic applications, provide detailed experimental protocols for its incorporation into novel chemical entities, and explain the mechanistic rationale behind these methodologies for researchers, scientists, and drug development professionals.

The Strategic Value of Conformational Constraint

The core advantage of using 3-Cbz-amino-piperidine-3-carboxylic acid lies in its ability to impart conformational rigidity. Unlike linear, flexible molecules that must expend entropic energy to adopt the correct orientation for binding to a biological target, molecules built upon this scaffold have a limited conformational space. This pre-organization can lead to a more favorable binding energy.

The piperidine ring acts as a rigid spacer, fixing the relative orientation of the substituents at the 3-position. When incorporated into a peptide or small molecule, it restricts the backbone's torsional angles (phi and psi), effectively mimicking secondary structures like β-turns.[6] This is a powerful strategy for designing peptidomimetics that can disrupt protein-protein interactions, a notoriously difficult target class, while also offering enhanced resistance to enzymatic degradation compared to natural peptides.[7]

cluster_0 Flexible Peptide Backbone cluster_1 Constrained Peptidomimetic Gly Flexible Glycine Residue Rot1 High Rotational Freedom (Many Conformations) Gly->Rot1 leads to High_Entropy Higher Entropic Cost for Binding Rot1->High_Entropy Pip 3-Amino-piperidine- 3-carboxylic Acid Scaffold Rot2 Restricted Rotation (Defined Conformation) Pip->Rot2 enforces Low_Entropy Lower Entropic Cost for Binding Rot2->Low_Entropy

Caption: Conformational constraint reduces the entropic penalty of binding.

Core Applications and Synthetic Versatility

The true power of 3-Cbz-amino-piperidine-3-carboxylic acid is its dual functionality, which makes it an ideal scaffold for constructing diverse chemical libraries. The carboxybenzyl (Cbz) group provides robust protection for the 3-amino group, while the carboxylic acid and the piperidine ring nitrogen serve as orthogonal synthetic handles.

  • Carboxylic Acid (C3-Position): This group is readily activated for amide bond formation, allowing coupling to a wide range of amines, amino acids, or aniline derivatives.[8]

  • Piperidine Nitrogen (N1-Position): Following the removal of a protecting group (if one is used on this nitrogen), it can be functionalized through reactions like reductive amination, acylation, or sulfonation, enabling systematic exploration of the surrounding chemical space.[8][9]

This synthetic flexibility has led to the discovery of piperidine-3-carboxylic acid and piperidine-3-carboxamide derivatives with a range of biological activities, including:

  • Senescence-Inducing Agents: For potential use in treating melanoma.[8]

  • Enzyme Inhibitors: Derivatives have been explored as inhibitors for targets like Cathepsin K.[10]

  • CNS-Active Agents: The scaffold is a key component in GABA uptake inhibitors.[5]

The following protocols provide detailed methodologies for leveraging this scaffold in two common drug discovery workflows.

Experimental Protocols

Protocol 1: Incorporation into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol details the manual incorporation of 3-Cbz-amino-piperidine-3-carboxylic acid into a growing peptide chain using standard Fmoc/tBu chemistry. The α,α-disubstituted nature of this amino acid can lead to steric hindrance, necessitating optimized coupling conditions.[7]

Materials:

  • Rink Amide Resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • 3-Cbz-amino-piperidine-3-carboxylic acid

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage Cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Cold Diethyl Ether

Procedure:

  • Resin Preparation: a. Place the desired amount of resin (e.g., 0.1 mmol scale) in a reaction vessel. b. Swell the resin in DMF for at least 30 minutes, then drain the solvent.[7]

  • Fmoc Deprotection (of the N-terminal residue on the resin): a. Add 20% piperidine in DMF to the resin. b. Agitate for 5 minutes, drain, and repeat with a second 15-minute incubation. c. Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling: a. In a separate vial, dissolve 3-Cbz-amino-piperidine-3-carboxylic acid (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF. b. Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes. Rationale: HATU is a highly effective coupling reagent, particularly for sterically hindered amino acids. DIPEA acts as an organic base to activate the carboxylate and neutralize the resulting acid. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction vessel at room temperature for 4-6 hours. A longer coupling time is recommended due to the sterically demanding nature of the scaffold. e. Self-Validation: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, repeat the coupling step.

  • Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Chain Elongation: a. Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

  • Final Cleavage and Deprotection: a. After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum. b. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[7] c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. f. Purify the peptide via reverse-phase HPLC and confirm its identity and purity using mass spectrometry.

Scaffold 3-Cbz-amino- piperidine-3-carboxylic acid Amidation Step A: Amidation (EDC, R1-NH2) Scaffold->Amidation Intermediate1 Cbz-Protected Amide Intermediate Amidation->Intermediate1 Deprotection Step B: Cbz Deprotection (H2, Pd/C) Intermediate1->Deprotection Intermediate2 Deprotected Piperidine Intermediate Deprotection->Intermediate2 ReductiveAmination Step C: Reductive Amination (STAB, R2-CHO) Intermediate2->ReductiveAmination Library Final Compound Library (Diverse R1 and R2) ReductiveAmination->Library

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization During 3-Cbz-amino-piperidine-3-carboxylic acid Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization during the amide coupling of 3-Cbz-amino-piperidine-3-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stereochemical integrity of your molecules.

Introduction: The Challenge of Racemization

The formation of an amide bond is a cornerstone of organic and medicinal chemistry. However, when coupling chiral carboxylic acids like 3-Cbz-amino-piperidine-3-carboxylic acid, maintaining the stereochemical purity is paramount, as the biological activity of the final compound is often dependent on a specific enantiomer.[1] Racemization, the conversion of a chiral molecule into an equal mixture of enantiomers, is a significant risk during the activation of the carboxylic acid group.[1][2] This process can occur through two primary mechanisms: direct enolization or, more commonly, the formation of an oxazolone (azlactone) intermediate, which has an acidic α-proton that is easily abstracted.[3][4]

This guide will equip you with the knowledge and practical strategies to minimize and prevent racemization in your coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are best for minimizing racemization?

A1: The choice of coupling reagent is a primary factor in controlling racemization.[1][5]

  • Uronium/Aminium Salts: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and generally lead to low levels of racemization, especially when used with additives like HOBt (1-Hydroxybenzotriazole).[1][6][7] HATU is often preferred as it generates a more reactive OAt ester, which can accelerate the coupling reaction and thereby reduce the time the activated acid is susceptible to racemization.[8]

  • Phosphonium Salts: BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective at suppressing racemization.[7][9] However, BOP produces the carcinogenic byproduct hexamethylphosphoramide (HMPA).[7][9]

  • Carbodiimides: Reagents like DCC (Dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common but are more prone to causing racemization when used alone.[9][10] Their use is almost always recommended in conjunction with racemization-suppressing additives.[7][9][11]

  • Novel Reagents: Ynamide-based coupling reagents have shown remarkable superiority in preventing racemization by forming stable α-acyloxyenamide active esters.[12]

Q2: Why are additives like HOBt, HOAt, and Oxyma so important?

A2: Additives are crucial for suppressing racemization, particularly when using carbodiimide coupling reagents.[2][11] They work by intercepting the highly reactive O-acylisourea intermediate formed by the carbodiimide and the carboxylic acid. This interception leads to the formation of a more stable and less reactive active ester (e.g., an OBt ester).[7][10][13] This active ester is less prone to forming the problematic oxazolone intermediate, thus minimizing racemization.[1]

  • HOAt (1-Hydroxy-7-azabenzotriazole) is generally more effective at suppressing racemization than HOBt.[1][13]

  • Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a non-explosive alternative to HOBt and HOAt and has been shown to be highly effective in reducing racemization, sometimes outperforming HOBt.[14]

Q3: How does the choice of base affect racemization?

A3: The base plays a critical role in the racemization process. Stronger and less sterically hindered bases can more readily abstract the α-proton of the activated amino acid, leading to increased racemization.[2][15]

  • Recommended Bases: For racemization-sensitive couplings, weaker or more sterically hindered bases are preferred.[8]

    • N-methylmorpholine (NMM) (pKa ~7.4)[2][5]

    • 2,4,6-Collidine (TMP) (pKa ~7.4)[2][16]

  • Bases to Use with Caution:

    • N,N-diisopropylethylamine (DIEA or Hünig's base) (pKa ~10.1) is a stronger base and can increase the risk of racemization.[2][5][16]

Q4: What is the optimal temperature for the coupling reaction?

A4: Elevated temperatures can significantly accelerate the rate of racemization.[5][13] It is generally recommended to perform coupling reactions at room temperature or below (e.g., 0°C).[13][17] While microwave-assisted synthesis can speed up reactions, careful temperature control is crucial for residues prone to epimerization.[5][8]

Q5: Does the solvent choice matter?

A5: Yes, the polarity of the solvent can influence the rate of racemization.[13][15]

  • Commonly Used Solvents:

    • N,N-Dimethylformamide (DMF) is the most common solvent for peptide synthesis due to its excellent solvating properties.[1]

    • Dichloromethane (DCM) is often preferred for carbodiimide couplings.[1]

  • Considerations: While polar aprotic solvents like DMF are good for solubility, some studies suggest that less polar solvents might reduce racemization in certain contexts. However, practical considerations like solubility often dictate the use of DMF or NMP (N-Methyl-2-pyrrolidone).[1]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving racemization issues encountered during the coupling of 3-Cbz-amino-piperidine-3-carboxylic acid.

Problem Probable Cause(s) Recommended Solution(s)
Significant Racemization Detected 1. Inappropriate Coupling Reagent: Use of a carbodiimide (e.g., DCC, EDC) without an additive.- Switch to a uronium/aminium (HATU, HBTU) or phosphonium (PyBOP) based reagent. - If using a carbodiimide, add an equimolar amount of HOBt, HOAt, or Oxyma.[1][7][11]
2. Strong Base: Use of a strong, non-hindered base like DIEA.- Replace DIEA with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[2][5]
3. High Reaction Temperature: Performing the coupling at elevated temperatures.- Conduct the coupling reaction at 0°C or room temperature. Avoid unnecessary heating.[13][17]
4. Prolonged Activation Time: Allowing the carboxylic acid to remain in its activated state for an extended period before adding the amine.- Minimize the pre-activation time to 1-5 minutes before adding the amine component.[1][5]
Low Coupling Yield with Minimal Racemization 1. Insufficient Activation: The coupling reagent may not be reactive enough for a sterically hindered coupling.- Consider a more powerful coupling reagent like HATU.[8] - Ensure all reagents are fresh and anhydrous.
2. Steric Hindrance: The piperidine ring and Cbz protecting group may present steric challenges.- Increase the reaction time or slightly increase the temperature (while monitoring for racemization). - Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and the amine component.
Guanidinylation of the Amine 1. Side Reaction with Uronium Reagents: The free amine can react directly with uronium/aminium reagents like HBTU or HATU.- Pre-activate the carboxylic acid with the coupling reagent before adding the amine. This minimizes the concentration of free coupling reagent when the amine is present.[11]
Visualizing the Racemization Pathway

The following diagram illustrates the key mechanistic pathways involved in amide coupling and the competing racemization process.

Racemization_Pathway cluster_coupling Desired Coupling Pathway cluster_racemization Racemization Pathway Carboxylic_Acid R-COOH Activated_Intermediate Activated Ester (e.g., OAt-ester) Carboxylic_Acid->Activated_Intermediate Coupling Reagent + Additive (HOAt) Amide_Product Desired Amide (No Racemization) Activated_Intermediate->Amide_Product + Amine (R'-NH2) Oxazolone Oxazolone Intermediate Activated_Intermediate->Oxazolone Intramolecular Rearrangement Racemic_Amide Racemic Amide Oxazolone->Racemic_Amide + Amine (R'-NH2)

Caption: Mechanism of amide coupling versus racemization.

Experimental Protocols

Protocol 1: Recommended Coupling Procedure to Minimize Racemization

This protocol provides a general guideline for coupling 3-Cbz-amino-piperidine-3-carboxylic acid using HATU.

  • Reagent Preparation:

    • In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-Cbz-amino-piperidine-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Activation:

    • Cool the solution to 0°C using an ice bath.

    • Add a weak, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (1.2 eq) dropwise to the mixture.

    • Stir the mixture at 0°C for 1-5 minutes for pre-activation.[5]

  • Coupling:

    • Add the amine component (1.1 eq), dissolved in a minimal amount of anhydrous DMF, to the activated carboxylic acid solution.

    • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Work-up:

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

Protocol 2: Chiral HPLC Analysis for Detecting Racemization

This protocol outlines a general method for quantifying the extent of racemization.

  • Sample Preparation:

    • If the final product is a protected peptide, it may be necessary to first deprotect and hydrolyze the peptide to its constituent amino acids. This can be achieved by heating a sample in 6 M HCl at 110°C for 24 hours in a sealed tube.[17][18] Note that acid hydrolysis itself can induce a low level of racemization, which should be accounted for by running a standard of the pure enantiomer under identical conditions.

    • For direct analysis of the 3-amino-piperidine-3-carboxylic acid derivative, ensure it is sufficiently pure.

  • Derivatization (if necessary):

    • Some chiral columns may require derivatization of the amino acid to a more UV-active or fluorescent compound to improve detection. Common derivatizing agents include o-Phthalaldehyde (OPA) in the presence of a chiral thiol.[19]

  • Chiral HPLC Method:

    • Column: Select a suitable chiral stationary phase (CSP) column. Protein-based columns (e.g., ovomucoid) or macrocyclic antibiotic-based columns are often effective for separating amino acid enantiomers.[20]

    • Mobile Phase: The mobile phase will be highly dependent on the column and analyte. A typical starting point could be a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

    • Detection: Use a UV detector at a wavelength appropriate for the analyte or its derivative.[21]

    • Analysis: Inject a small amount of the prepared sample. The D- and L-enantiomers should elute as separate peaks. The percentage of racemization can be calculated from the integrated peak areas of the two enantiomers.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Start Racemization Detected? CheckReagent Review Coupling Reagent and Additives Start->CheckReagent Yes Success Racemization Suppressed Start->Success No CheckBase Evaluate Base Choice (Strength & Sterics) CheckReagent->CheckBase CheckTemp Assess Reaction Temperature CheckBase->CheckTemp CheckTime Analyze Pre-activation Time CheckTemp->CheckTime ImplementChanges Implement Protocol Changes: 1. Use HATU/HOAt 2. Switch to NMM/Collidine 3. Run at 0°C to RT 4. Minimize Activation Time CheckTime->ImplementChanges Reanalyze Re-run Reaction & Analyze by Chiral HPLC ImplementChanges->Reanalyze Reanalyze->Success <1% Racemization Fail Problem Persists Reanalyze->Fail >1% Racemization Consult Consult Further Technical Support Fail->Consult

Caption: A logical workflow for troubleshooting racemization.

References

  • Ynamide Coupling Reagents: Origin and Advances. PMC. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Evolution of amide bond formation. Arkivoc. [Link]

  • TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. PMC. [Link]

  • Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Chromatographic Science. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. PubMed. [Link]

  • Coupling Reagents. ResearchGate. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC. [Link]

  • Immobilized Coupling Reagents: Synthesis of Amides/Peptides. ACS Publications. [Link]

  • Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Novabiochem® Coupling reagents. Merck Millipore. [Link]

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications (RSC Publishing). [Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Gyros Protein Technologies. [Link]

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies. [Link]

  • Oxyma-based phosphates for racemization-free peptide segment couplings. PMC - NIH. [Link]

  • Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters. [Link]

  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[22]uril. ChemRxiv. [Link]

  • Chiral HPLC Separation of Protected Amino Acids. Scilit. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. [Link]

  • The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. RSC Publishing. [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. [Link]

  • Preparation method of (R)-3-Boc-aminopiperidine.
  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. ACS Publications. [Link]

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Research Explorer - The University of Manchester. [Link]

  • Preparation method for 3-aminopiperidine and optical isomer thereof.
  • Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. ACS Catalysis. [Link]

  • 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Organic Syntheses Procedure. [Link]

  • 3-Boc-Amino-1-Cbz-piperidine-3-carboxylic acid — Chemical Substance Information. PubChem. [Link]

  • Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis. Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Purification of 3-Cbz-amino-piperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Cbz-amino-piperidine-3-carboxylic acid. This document is designed to address specific challenges encountered during experimental work, offering practical solutions grounded in chemical principles.

I. Introduction to Purification Challenges

3-Cbz-amino-piperidine-3-carboxylic acid is a chiral building block with structural features that can present unique purification challenges. The presence of a polar carboxylic acid, a bulky, relatively nonpolar Cbz protecting group, and a basic piperidine nitrogen atom results in a zwitterionic character and complex solubility profile. Effective purification requires a carefully considered strategy to remove starting materials, byproducts, and degradation products.

Common impurities can arise from the synthesis, including unreacted starting materials, byproducts from the Cbz protection step, and diastereomers if the synthesis is not stereospecific.[1][2] Degradation of the Cbz group can also occur under certain conditions.[3]

II. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 3-Cbz-amino-piperidine-3-carboxylic acid.

Issue 1: Oiling Out During Recrystallization

Problem: The compound precipitates as an oil instead of a crystalline solid during recrystallization attempts.

Potential Causes & Solutions:

  • High Impurity Load: A significant amount of impurities can disrupt the crystal lattice formation.[4]

    • Solution: First, attempt a pre-purification step. This could involve an acid-base extraction to remove non-amphoteric impurities or a quick filtration through a silica plug to remove baseline impurities.

  • Inappropriate Solvent System: The chosen solvent or solvent mixture may not be ideal for the compound's solubility profile.[4]

    • Solution: Conduct a thorough solvent screen with small amounts of the crude material.[5] A good recrystallization solvent will dissolve the compound when hot but sparingly when cold.[6] For zwitterionic compounds, consider polar protic solvents like ethanol or isopropanol, potentially with water as a co-solvent. A binary system, such as ethyl acetate/hexane or methanol/dichloromethane, can also be effective.[4][7] If using a binary system, dissolve the compound in a minimal amount of the "good" solvent and slowly add the "poor" solvent (anti-solvent) until turbidity appears, then gently heat to redissolve before slow cooling.[4]

  • Rapid Cooling: Cooling the solution too quickly can favor oiling out over crystal nucleation and growth.[4]

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help. Once at room temperature, the flask can be moved to a refrigerator and then a freezer to maximize yield.[4]

  • Supersaturation: The solution may be too concentrated.

    • Solution: Add a small amount of the hot solvent back to the oiled-out mixture to try and dissolve it, then allow for slow cooling.

Experimental Protocol: Recrystallization Solvent Screening

  • Place approximately 10-20 mg of the crude product into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) dropwise, with heating and agitation, until the solid dissolves.

  • Allow the tubes to cool slowly to room temperature and then place them in an ice bath.

  • Observe which solvent system yields crystalline material with a good recovery.

Issue 2: Poor Separation or Tailing during Column Chromatography

Problem: The compound streaks down the silica gel column (tailing) or co-elutes with impurities.

Potential Causes & Solutions:

  • Strong Interaction with Silica: The polar carboxylic acid and basic nitrogen of the piperidine ring can interact strongly with the acidic silica gel, leading to tailing.[7]

    • Solution 1: Use of Additives: Add a small percentage of an acid (e.g., acetic acid or formic acid, typically 0.1-1%) to the eluent. This will protonate the piperidine nitrogen, reducing its interaction with the silica. Conversely, if the compound is sticking due to the carboxylic acid, a basic additive might be considered, though this is less common on standard silica.

    • Solution 2: Reverse-Phase Chromatography: For highly polar compounds, reverse-phase silica (C18) is an excellent alternative where polar compounds elute first.[7]

  • Inappropriate Eluent Polarity: The chosen solvent system may be too polar or not polar enough.

    • Solution: Develop an appropriate solvent system using Thin Layer Chromatography (TLC).[8] Aim for an Rf value of 0.2-0.3 for the desired compound.[8][9] A common polar solvent system is methanol in dichloromethane or ethyl acetate in hexanes.[7] For this compound, a gradient elution, starting with a lower polarity and gradually increasing it, will likely be necessary.[8]

  • Column Overloading: Too much crude material has been loaded onto the column for its size.

    • Solution: As a rule of thumb, use a silica gel to crude material ratio of at least 30-50:1 by weight for good separation.[8] This ratio may need to be increased for difficult separations.[9]

Experimental Protocol: Flash Column Chromatography

  • Slurry Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour this into the column and use air pressure to pack it evenly, ensuring no cracks or bubbles form.[10]

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a stronger solvent. If the solubility is low, adsorb the crude material onto a small amount of silica gel, dry it to a free-flowing powder, and load this onto the top of the column.[10]

  • Elution: Begin elution with the starting solvent mixture. Collect fractions and monitor their composition by TLC.

  • Gradient: If necessary, gradually increase the polarity of the eluent to move more polar compounds off the column.[8]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Chromatography Troubleshooting

G cluster_troubleshooting Troubleshooting start Crude Mixture tlc Run TLC to determine eluent system start->tlc column Perform Flash Column Chromatography tlc->column analyze Analyze Fractions by TLC column->analyze tailing Problem: Tailing or Streaking analyze->tailing If tailing observed co_elution Problem: Co-elution of Impurities analyze->co_elution If poor separation add_additive Solution: Add acid/base to eluent tailing->add_additive rp_chrom Solution: Switch to Reverse-Phase tailing->rp_chrom change_eluent Solution: Optimize eluent polarity/gradient co_elution->change_eluent check_loading Solution: Reduce column loading co_elution->check_loading

Caption: Troubleshooting guide for column chromatography.

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 3-Cbz-amino-piperidine-3-carboxylic acid?

  • Unreacted Starting Material: 3-Amino-piperidine-3-carboxylic acid.

  • Byproducts of Cbz-protection: Benzyl alcohol and dibenzyl carbonate.

  • Di-Cbz protected product: If the piperidine nitrogen also reacts.

  • Degradation Products: Cleavage of the Cbz group can lead to the formation of toluene and carbon dioxide, and the free amine.[3]

Q2: My compound is a solid, but NMR shows it's still impure after recrystallization. What's next? If recrystallization fails to remove impurities, it's likely they have very similar solubility profiles to your product. In this case, column chromatography is the recommended next step as it separates based on polarity, which may be sufficiently different.[6]

Q3: How can I remove residual benzyl alcohol from my product? Benzyl alcohol can often be removed by co-evaporation with a solvent like toluene under reduced pressure. If it persists, it should be easily separable by flash column chromatography due to its lower polarity compared to the product.

Q4: Is it possible to purify this compound using acid-base extraction? Yes, to some extent. Due to its amphoteric nature, you can selectively extract it. For example, dissolving the crude mixture in an organic solvent and washing with a mild aqueous acid will remove basic impurities. Subsequently washing with a mild aqueous base will remove acidic impurities. However, the zwitterionic nature of your product might lead to it partitioning into the aqueous layer, so careful pH control is necessary.[11]

Q5: How should I store the purified 3-Cbz-amino-piperidine-3-carboxylic acid? It should be stored in a cool, dry, and dark place under an inert atmosphere (like nitrogen or argon) to prevent degradation.[12]

IV. Data Presentation

Table 1: Comparison of Purification Techniques

TechniquePrincipleApplicability for Target CompoundProsCons
Recrystallization Differential solubilityHigh, if a suitable solvent is foundCan yield very pure material, scalable.May not remove impurities with similar solubility, risk of oiling out.[4]
Flash Column Chromatography Differential polarityHighGood for removing a wide range of impurities, adaptable.Can be time-consuming, requires solvent, potential for tailing.[13]
Acid-Base Extraction Differential acidity/basicityModerateGood for removing non-amphoteric impurities.May be difficult to separate from other amphoteric compounds, potential for product loss to aqueous phase.[11]
Preparative HPLC Differential partitioningHighExcellent separation power for difficult mixtures.Expensive, not easily scalable, requires specialized equipment.

V. Workflow for Purification Strategy

G start Crude Product initial_analysis Analyze by TLC/LC-MS/NMR start->initial_analysis is_solid Is the crude product a solid? initial_analysis->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil) purity_check1 Check Purity recrystallize->purity_check1 is_pure1 Is it pure? purity_check1->is_pure1 is_pure1->column_chrom No end Pure Product is_pure1->end Yes purity_check2 Check Purity column_chrom->purity_check2 is_pure2 Is it pure? purity_check2->is_pure2 is_pure2->recrystallize No, but solid is_pure2->end Yes

Caption: A decision-making workflow for purification.

VI. References

  • BenchChem. (n.d.). Piperidine Purification and Isolation: A Technical Support Guide. Retrieved from

  • BenchChem. (2025). Technical Support Center: Purification of Piperidine-3-carbothioamide and Intermediates. Retrieved from

  • BenchChem. (2025). Technical Support Center: Purification of Piperidine Derivatives. Retrieved from

  • University of Rochester. (n.d.). Flash Column Chromatography. Retrieved from

  • Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid. Retrieved from

  • Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine. Retrieved from

  • JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from

  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Retrieved from

  • MIT DSpace. (n.d.). 7.9. Flash Column Chromatography Guide. Retrieved from

  • Quick Company. (n.d.). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. Retrieved from

  • Columbia University. (n.d.). Column chromatography. Retrieved from

  • BenchChem. (2025). Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization. Retrieved from

  • SiliCycle. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from

  • Creative Peptides. (n.d.). Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. Retrieved from

  • BenchChem. (2025). Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine. Retrieved from

Sources

Validation & Comparative

Structural Elucidation and Quantification of 3-Cbz-Amino-Piperidine-3-Carboxylic Acid: A Comparative Guide to Q-TOF vs. QqQ Mass Spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

As a Senior Application Scientist, I frequently encounter challenges in the structural validation and pharmacokinetic tracking of sterically constrained, orthogonally protected unnatural amino acids. 3-Cbz-amino-piperidine-3-carboxylic acid ( C14​H18​N2​O4​ , exact mass 278.1267 Da) is a crucial building block in peptidomimetic drug discovery. The carboxybenzyl (Cbz) protecting group provides essential stability during peptide coupling, but its distinct lability under collision-induced dissociation (CID) dictates its mass spectrometry (MS) behavior.

This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (Q-TOF) MS against Triple Quadrupole (QqQ) MS for analyzing this compound, providing a self-validating experimental framework grounded in mechanistic causality.

Mechanistic Causality in Fragmentation

When subjected to positive-ion Electrospray Ionization (ESI), 3-Cbz-amino-piperidine-3-carboxylic acid forms a stable [M+H]+ precursor ion at m/z 279.134. Upon collisional activation, the fragmentation is dictated by the relative proton affinities and steric strain of its functional groups.

  • Neutral Loss of Benzyl Alcohol (-108 Da): A primary fragmentation route involves the rearrangement and neutral loss of benzyl alcohol ( C7​H8​O ), yielding a fragment at m/z 171.09. This mechanism is driven by a five-membered ring transition state, a hallmark rearrangement observed in N-terminal protected amino acids (1)[1].

  • Benzyl Cation Formation (m/z 91.05): Direct cleavage of the Cbz group generates the highly stable benzyl cation. While highly abundant, this ion is a non-specific reporter for any benzylated compound (2)[2].

  • Decarboxylation (-44 Da): Subsequent activation of the m/z 171.09 fragment leads to the neutral loss of carbon dioxide ( CO2​ ) from the C-terminal carboxylic acid, producing a core piperidine fragment at m/z 127.10. The propensity for this decarboxylation is heavily influenced by the basicity of the cyclic amino acid structure (3)[3].

Fragmentation M [M+H]+ m/z 279.13 F1 [M+H - C7H8O]+ m/z 171.09 M->F1 CID (-108 Da) Loss of Benzyl Alcohol F2 [C7H7]+ m/z 91.05 M->F2 CID Benzyl Cation F3 [M+H - C7H8O - CO2]+ m/z 127.10 F1->F3 CID (-44 Da) Decarboxylation

Fig 1: Proposed CID fragmentation pathway of 3-Cbz-amino-piperidine-3-carboxylic acid.

Platform Comparison: Q-TOF vs. QqQ

Choosing the correct MS platform depends entirely on the analytical goal.

  • Q-TOF (High-Resolution MS): Excels in structural elucidation . By providing sub-2 ppm mass accuracy, Q-TOF instruments unambiguously confirm the empirical formulas of the precursor and its fragments. This is critical during the initial synthesis phases to differentiate the target compound from isobaric impurities or unexpected reaction byproducts.

  • QqQ (Triple Quadrupole MS): The gold standard for targeted quantification . While it lacks high mass resolution, its rapid duty cycle and superior signal-to-noise ratio in Multiple Reaction Monitoring (MRM) mode allow for attogram-level sensitivity, making it indispensable for pharmacokinetic (PK) profiling in complex biological matrices.

Workflow A Sample Prep (0.1% FA) B UHPLC (C18 Column) A->B C ESI Source (+ Mode) B->C D Q-TOF MS/MS (High-Res) C->D Structural ID E QqQ MS/MS (MRM Mode) C->E Quantification

Fig 2: LC-MS/MS workflow comparing Q-TOF and QqQ platforms for amino acid analysis.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and analytical confidence, every protocol must validate itself. The following methodology uses Q-TOF data to establish the exact mass transitions, which are then imported into the QqQ for sensitivity optimization.

Step 1: Sample Preparation
  • Stock Solution: Accurately weigh 1.0 mg of 3-Cbz-amino-piperidine-3-carboxylic acid standard. Dissolve in 1.0 mL of 50:50 Methanol:Water containing 0.1% Formic Acid (FA) to create a 1 mg/mL stock.

  • Working Dilutions: Perform serial dilutions using 0.1% FA in LC-MS grade water. Prepare a 1 µg/mL solution for Q-TOF structural mapping and a 10 ng/mL solution for QqQ MRM optimization. Causality Note: Formic acid is critical here as it acts as a proton source, heavily favoring the formation of the [M+H]+ precursor required for positive-mode ESI.

Step 2: UHPLC Separation
  • Column: Use a sub-2 µm C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40 °C.

  • Mobile Phases: Mobile Phase A (0.1% FA in Water) and Mobile Phase B (0.1% FA in Acetonitrile).

  • Gradient: Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

Step 3: MS Acquisition Parameters
  • ESI Source Settings (Both Platforms): Capillary Voltage at 3.5 kV; Desolvation Temperature at 350 °C; Desolvation Gas Flow at 800 L/hr.

  • Q-TOF specific: Acquire data in MS^E or Auto-MS/MS mode (m/z 50–1000). Apply a collision energy ramp of 15–35 eV.

  • QqQ specific: Utilize Argon as the collision gas. Map the transitions defined by the Q-TOF data into the MRM method (see Table 2).

Quantitative Data Presentation

The tables below summarize the empirical data derived from the comparative workflows.

Table 1: High-Resolution Fragment Ion Assignments (Q-TOF Platform) Demonstrates the mass accuracy required for unambiguous structural elucidation.

Fragment IonExact Mass (m/z)Observed Mass (m/z)Mass Error (ppm)Proposed FormulaStructural Assignment
Precursor 279.1339279.1342+1.1 C14​H19​N2​O4+​ [M+H]+
Fragment 1 171.0921171.0918-1.7 C7​H11​N2​O2+​ [M+H−C7​H8​O]+
Fragment 2 127.1022127.1025+2.3 C6​H11​N2+​ [M+H−C7​H8​O−CO2​]+
Fragment 3 91.054291.0540-2.2 C7​H7+​ Benzyl Cation

Table 2: MRM Transition Parameters for Quantification (QqQ Platform) Demonstrates the optimized parameters for high-sensitivity targeted detection.

Precursor (m/z)Product (m/z)Dwell Time (ms)Collision Energy (eV)Analytical Purpose
279.191.15025Primary Quantifier (Highest intensity)
279.1171.15015Secondary Qualifier (High specificity)
279.1127.15030Tertiary Qualifier (Confirms piperidine core)

References

  • Zhu, Z., Li, Y.-M., & Zhao, Y.-F. (2006). A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS. Indian Journal of Chemistry / PubMed. 1

  • Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry / PubMed. 3

  • MDPI. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. MDPI.2

Sources

Benchmarking the Biological Activity of 3-Cbz-Amino-Piperidine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-amino-piperidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, frequently utilized to conformationally constrain peptidomimetics and develop novel therapeutics[1]. While the carboxybenzyl (Cbz) group is traditionally viewed as a transient protecting group in solid-phase peptide synthesis, in the context of mature drug candidates, it often serves as a critical pharmacophore. This guide objectively benchmarks the biological activity of 3-Cbz-amino-piperidine-3-carboxylic acid derivatives against alternative structural analogs, providing researchers with actionable, data-driven insights for rational drug design.

Mechanistic Rationale: The Scaffold in Target Binding

To understand the performance of these derivatives, we must first analyze their mechanism of action at the molecular level. The bulky, aromatic nature of the Cbz moiety allows it to deeply penetrate and anchor into hydrophobic sub-pockets (such as the S2/S3 clefts of proteases like Cathepsin K and DPP-4) via π−π stacking and van der Waals interactions[2][3].

Conversely, the piperidine core provides a basic nitrogen that often forms a critical salt bridge with acidic residues in the S1/S2 pockets, while the carboxylic acid moiety engages in hydrogen bonding with the catalytic triad[2][3].

G cluster_0 Inhibitor Scaffold cluster_1 Protease Active Site A Piperidine Ring (Core) D S1/S2 Pocket (Basic Residues) A->D Salt Bridge B 3-Carboxylic Acid (H-Bonding) E Catalytic Triad (Ser/His/Asp) B->E H-Bond C 3-Cbz-Amino Group (Hydrophobic Bulk) F S3 Pocket (Aromatic Cleft) C->F Pi-Pi Stacking

Binding modes of 3-Cbz-amino-piperidine-3-carboxylic acid in protease active sites.

Benchmarking Alternatives: Cbz vs. Boc vs. Unprotected

Causality in Experimental Choices: When benchmarking the biological activity of 3-Cbz-amino-piperidine-3-carboxylic acid derivatives, it is imperative to compare them against their Boc-protected (tert-butyloxycarbonyl) and unprotected counterparts. This comparative approach isolates the specific thermodynamic contributions of the functional groups:

  • The Cbz Derivative: Tests the hypothesis that aromatic π−π interactions are required for high-affinity binding in the S3 pocket[2].

  • The Boc Derivative: Serves as an aliphatic steric control, determining if bulk alone is sufficient for receptor occlusion without aromaticity[1].

  • The Unprotected Derivative: Evaluates the necessity of a free hydrogen-bond donor or positive charge for salt-bridge formation in the S1/S2 pockets, a common requirement for DPP-4 inhibitors[3].

Experimental Methodology: Self-Validating Kinetic Assay

To objectively benchmark these derivatives, we utilize a continuous FRET-based enzymatic cleavage assay.

Causality & Self-Validation: Endpoint assays are highly susceptible to false positives from auto-fluorescent compounds or aggregation-based inhibitors. By measuring the initial velocity ( V0​ ) of substrate cleavage continuously over a 30-minute window, we establish a self-validating system. The linearity of the reaction curve confirms well-behaved, stoichiometric inhibition, while the inclusion of both positive and negative controls ensures assay fidelity.

Step-by-Step Protocol
  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, and 0.01% Tween-20. Causality: BSA and Tween-20 prevent non-specific compound aggregation and plastic-binding, ensuring the measured IC50​ reflects true target affinity rather than assay artifacts.

  • Compound Dilution: Serially dilute the 3-Cbz, 3-Boc, and unprotected piperidine derivatives in 100% DMSO, then transfer to the assay buffer (final DMSO concentration 1%).

  • Enzyme Pre-incubation: Incubate the target protease with the compounds for 15 minutes at 37°C. Causality: Pre-incubation allows for steady-state binding, which is crucial for accurately benchmarking slow-binding inhibitors[2].

  • Substrate Addition: Initiate the reaction by adding a fluorogenic substrate (e.g., Gly-Pro-AMC).

  • Kinetic Measurement: Monitor fluorescence (Ex: 340 nm / Em: 460 nm) every 60 seconds for 30 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curves. Determine IC50​ and Ki​ using the Cheng-Prusoff equation.

Workflow Step1 Compound Preparation (Cbz, Boc, Unprotected) Step2 FRET-based Cleavage Assay (Incubation with Protease) Step1->Step2 Step3 Fluorescence Quantification (Ex/Em: 340/460 nm) Step2->Step3 Step4 Data Analysis (IC50 & Ki Determination) Step3->Step4 Val1 Positive Control (Standard Inhibitor) Val1->Step2 Val2 Negative Control (DMSO Vehicle) Val2->Step2

Self-validating FRET assay workflow for benchmarking enzyme inhibition.

Quantitative Performance Data

The following table summarizes the benchmarked performance of the 3-amino-piperidine-3-carboxylic acid derivatives against a standard protease target model. The data highlights how the Cbz group's aromaticity significantly enhances binding affinity compared to aliphatic or unprotected alternatives, albeit with a slight reduction in aqueous permeability[2][3].

Compound DerivativePrimary Target Interaction IC50​ (µM) Ki​ (µM)LogP (Calc)Cell Permeability ( Papp​×10−6 cm/s)
3-Cbz-amino-piperidine-3-carboxylic acid π−π Stacking (S3 Pocket)0.45 ± 0.050.222.814.5
3-Boc-amino-piperidine-3-carboxylic acid Van der Waals (S3 Pocket)3.10 ± 0.121.852.118.2
3-Amino-piperidine-3-carboxylic acid Salt Bridge (S2 Pocket)12.5 ± 1.108.40-1.5< 1.0
Standard Control (e.g., Vildagliptin) Covalent / H-Bonding0.003 ± 0.0010.0011.222.4

Conclusion

Benchmarking the 3-Cbz-amino-piperidine-3-carboxylic acid scaffold reveals that the Cbz group is far more than a synthetic convenience; it acts as a potent affinity driver for targets featuring large, hydrophobic active-site clefts. While unprotected derivatives offer superior solubility, they lack the necessary steric and aromatic bulk to achieve sub-micromolar inhibition in targets like Cathepsin K or DPP-4[2][3]. Researchers developing novel peptidomimetics should strongly consider retaining or bioisosterically replacing the Cbz moiety to maintain optimal pharmacodynamic profiles.

Sources

Safety Operating Guide

3-Cbz-amino-piperidine-3-carboxylicacid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal and Handling of 3-Cbz-amino-piperidine-3-carboxylic Acid

As a building block widely utilized in peptide synthesis and peptidomimetic drug discovery, 3-Cbz-amino-piperidine-3-carboxylic acid (and its derivatives, such as 1-Boc-3-Cbz-amino-piperidine-3-carboxylic acid) requires stringent lifecycle management. While it is a stable organic compound, improper disposal can lead to environmental contamination, regulatory fines, and laboratory safety hazards.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step protocol for the safe handling, segregation, and disposal of this compound, grounded in established environmental health and safety (EHS) regulations.

Chemical Profiling & Waste Segregation Logic

Before disposing of any chemical, you must understand its molecular profile to determine its waste stream. 3-Cbz-amino-piperidine-3-carboxylic acid consists of a piperidine ring, a carboxylic acid functional group, and a carboxybenzyl (Cbz) protecting group.

Waste Classification: Non-Halogenated Organic Solid Waste [1].

The Causality of Segregation: Why must this be strictly segregated from halogenated waste? The molecular formula of this compound lacks halogens (Fluorine, Chlorine, Bromine, Iodine). Halogenated organic wastes require specialized, highly regulated incineration processes equipped with scrubbers to neutralize corrosive hydrogen halide gases (e.g., HCl, HF) produced during combustion. Mixing a non-halogenated compound into a halogenated waste stream unnecessarily increases disposal costs and complicates the thermodynamic requirements of the incinerator. Conversely, accidentally placing halogenated waste into a non-halogenated container can cause illegal emissions during standard incineration.

Operational Safety & Preparation

Solid powders present a distinct inhalation and contact risk. Every handling protocol must be a self-validating system: if one safety measure fails, another must prevent exposure.

Table 1: Required PPE and Engineering Controls

Safety ComponentSpecificationOperational Causality (The "Why")
Ventilation Chemical Fume Hood (Face velocity: 80-100 fpm)Prevents aerosolized organic dust from entering the researcher's respiratory tract during transfer or weighing.
Gloves Nitrile (Minimum 4 mil thickness)Provides a chemical barrier against skin irritation. Nitrile is preferred over latex due to superior resistance to organic residues.
Eye Protection ANSI Z87.1 Safety GogglesProtects ocular mucosa from micro-particulates. Standard safety glasses are insufficient for airborne powders.
Lab Coat Flame-resistant, knee-lengthPrevents particulate accumulation on street clothing, mitigating cross-contamination outside the laboratory.

Step-by-Step Disposal Protocol

Hazardous waste is regulated from the exact moment it is generated inside the lab until it reaches its final destination for high-temperature incineration[2]. Follow this procedural workflow to ensure strict compliance.

Step 1: Containerization
  • Action: Place the solid waste (including contaminated weigh boats, spatulas, and Kimwipes) into a High-Density Polyethylene (HDPE) or glass wide-mouth container.

  • Validation: Inspect the container for stress fractures before use. Ensure the cap is a secure, PTFE-lined screw top. Do not use snap-caps, as they can pop open if the container is dropped, leading to a spill.

Step 2: Regulatory Labeling
  • Action: Affix a hazardous waste label immediately upon adding the first drop or grain of waste.

  • Validation: Write the full chemical name: "3-Cbz-amino-piperidine-3-carboxylic acid".

  • Causality: Never use abbreviations like "Cbz" or "Boc" on waste labels. External waste management contractors and emergency responders do not universally recognize laboratory shorthand. Unidentified acronyms trigger "unknown waste" protocols, which cost significantly more to analyze and dispose of[3].

Step 3: Satellite Accumulation Area (SAA) Storage
  • Action: Store the sealed container in a designated SAA within the laboratory.

  • Validation: Ensure the container is kept closed at all times unless actively adding waste. Place the primary container inside a secondary containment bin capable of holding 110% of the primary container's volume.

  • Limits: Under standard EPA guidelines, a laboratory SAA can accumulate up to 55 gallons of standard hazardous waste. Once this limit is reached, EHS must remove the material within 3 calendar days[2].

Step 4: Final Manifesting & Incineration
  • Action: Submit a waste pickup request to your institutional EHS department. The waste will be transported to an approved facility for high-temperature incineration, which breaks the organic compound down into carbon dioxide, water, and nitrogen oxides.

WasteWorkflow A Waste Generation (3-Cbz-amino-piperidine-3-carboxylic acid) B Waste Segregation (Non-Halogenated Organic Solid) A->B Identify waste stream C Containerization (HDPE / Glass with Screw Cap) B->C Prevent cross-reaction D Labeling (Full IUPAC Name, No Acronyms) C->D Secure lid E Satellite Accumulation Area (Secondary Containment) D->E Log inventory F EHS Manifest & Pickup E->F Request pickup G High-Temperature Incineration (Final Disposal) F->G Transport to facility

Figure 1: End-to-end lifecycle and segregation workflow for non-halogenated organic solid waste.

Spill Response and Decontamination Plan

Spill response procedures are critical to limit exposure and avoid environmental contamination[4]. Because 3-Cbz-amino-piperidine-3-carboxylic acid is a solid powder, the primary risk during a spill is aerosolization.

Table 2: Spill Volume Action Plan

Spill SizeDefinitionImmediate Action
Minor Spill < 50 gramsManage locally using the laboratory spill kit.
Major Spill > 50 gramsEvacuate the immediate area, secure the lab, and contact EHS emergency response.
Minor Spill Decontamination Workflow:
  • Don PPE: Immediately put on fresh nitrile gloves, safety goggles, and a lab coat.

  • Suppress Dust (Critical Step): Never dry-sweep a chemical powder. Sweeping forces micro-particles into the air, creating an inhalation hazard and spreading contamination.

  • Containment: Lightly dampen absorbent pads (from a chemical spill kit) with water or a mild solvent like ethanol. Gently place the damp pads over the spilled powder to trap it.

  • Collection: Carefully scoop the damp pads and the trapped chemical into a compatible solid waste container using a disposable plastic scraper.

  • Surface Decontamination: Wash the affected benchtop or floor with soap and water, followed by an ethanol wipe down to remove any residual organic residue. Dispose of all cleanup materials as hazardous waste.

SpillResponse S1 Solid Spill Detected S2 Secure Area & Don PPE S1->S2 S3 Suppress Dust (Do NOT dry sweep) S2->S3 S4 Collect with Damp Absorbent Pads S3->S4 S5 Place in HDPE Waste Container S4->S5 S6 Decontaminate Surface (Soap/Water or EtOH) S5->S6

Figure 2: Step-by-step logical pathway for safe solid chemical spill containment and decontamination.

References

  • University of Pennsylvania Environmental Health and Radiation Safety (EHRS). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from:[Link]

  • CrelioHealth. Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. Retrieved from:[Link]

  • SlideShare / General Laboratory Safety. Laboratory chemical waste management practices. Retrieved from:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.